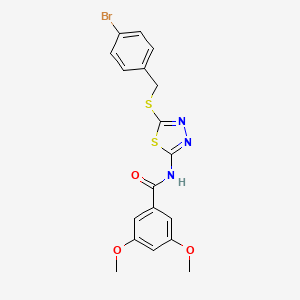

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

Description

N-(5-((4-Bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 4-bromobenzylthio group at position 5 and a 3,5-dimethoxybenzamide moiety at position 2.

Properties

IUPAC Name |

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16BrN3O3S2/c1-24-14-7-12(8-15(9-14)25-2)16(23)20-17-21-22-18(27-17)26-10-11-3-5-13(19)6-4-11/h3-9H,10H2,1-2H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPCJUESXENFWLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16BrN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) under reflux conditions . The resulting intermediate is then reacted with 3,5-dimethoxybenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The 1,3,4-thiadiazole scaffold has been extensively studied for its broad range of biological activities. Research indicates that derivatives of this scaffold exhibit properties such as:

- Antimicrobial Activity : Compounds containing the thiadiazole ring have demonstrated significant antimicrobial effects against various bacterial and fungal strains. For instance, studies have shown that certain derivatives possess potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

- Anticancer Properties : Thiadiazole derivatives are also noted for their anticancer potential. Several studies report that compounds with this scaffold can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and DU-145 (prostate cancer) . The mechanisms often involve inducing apoptosis and inhibiting cell cycle progression.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of thiadiazole derivatives similar to N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide:

Mechanism of Action

The mechanism of action of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. The thiadiazole ring is known to interact with enzymes and proteins, disrupting their normal function and leading to cell death .

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives with variations in substituents on the thiadiazole ring and benzamide/acetamide groups. Key analogues and their properties are summarized below:

Key Observations :

- Solubility: The 3,5-dimethoxybenzamide group likely improves aqueous solubility compared to non-polar substituents (e.g., cyclohexyl in ).

- Thermal Stability : Melting points for chloro (138–140°C) and benzylthio (133–135°C) analogues suggest that bulkier substituents (e.g., bromo) may increase melting points due to enhanced molecular packing .

Antimicrobial Activity

- Compounds with benzylthio (5h) or 4-chlorobenzylthio (5j) groups demonstrated moderate to high antimicrobial activity against Gram-positive bacteria, likely due to increased membrane penetration from lipophilic substituents .

- Target Compound : While direct antimicrobial data are unavailable, the bromine atom’s electronegativity may enhance interactions with bacterial enzymes (e.g., PFOR inhibition, as seen in nitazoxanide derivatives ).

Antitumor Activity

- The dichlorobenzylthio derivative 15o exhibited potent antitumor activity (IC50 = 1.96 µM) against prostate cancer (PC-3) cells, attributed to its dual thiadiazole and quinazoline pharmacophores .

- Target Compound : The 3,5-dimethoxybenzamide group may mimic tyrosine kinase inhibitors, but activity depends on the balance between electron-donating (methoxy) and electron-withdrawing (bromo) groups.

Biological Activity

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

- Chemical Formula : C17H14BrN3OS2

- Molecular Weight : 420.35 g/mol

- CAS Number : 392302-77-1

The compound features a thiadiazole ring, a bromobenzyl group, and a dimethoxybenzamide moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base.

- Introduction of the Bromobenzyl Group : This is achieved through nucleophilic substitution where a bromobenzyl halide reacts with the thiadiazole derivative.

- Coupling with Dimethoxybenzoyl Chloride : The final product is obtained by coupling the intermediate with 3,5-dimethoxybenzoyl chloride in an appropriate solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under reflux conditions .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to be effective against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Aspergillus niger . The mechanism of action may involve interference with cellular processes in target organisms.

Anticancer Activity

The compound has also demonstrated significant cytotoxic effects against several cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 values indicate moderate to high cytotoxicity.

- HepG2 (liver cancer) : Similar trends were observed with effective inhibition of cell proliferation.

The anticancer activity is attributed to several mechanisms including inhibition of DNA synthesis and interference with key signaling pathways involved in tumorigenesis .

Case Studies

A study evaluating various thiadiazole derivatives found that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing safer therapeutic agents.

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli, Aspergillus niger | Varies by strain |

| Anticancer | MCF-7 (breast cancer), HepG2 (liver cancer) | Moderate to high (specific values not provided) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.